2-(4-Benzylphenoxy)-5-chloroaniline
Overview
Description
2-(4-Benzylphenoxy)-5-chloroaniline is an organic compound that has been studied for its potential applications in various scientific research areas. It is a white crystalline solid with a melting point of 161-163 °C and a boiling point of 410 °C. This compound has a molecular weight of 292.6 g/mol and a density of 1.3 g/ml. It is soluble in water, ethanol, and other organic solvents. It is an aromatic compound containing a benzyl group and a chloroaniline group. It is also known as benzylchloroaniline or BCA.
Mechanism of Action
2-(4-Benzylphenoxy)-5-chloroaniline acts as a catalyst in the reaction of organic compounds. It is believed to act by forming an intermediate compound, which then undergoes a reaction to form the desired product. The mechanism of action is not fully understood, but it is believed to involve the formation of a complex between the two reactants and the catalyst.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. It has been reported to have some antibacterial activity, though more research is needed to understand the mechanism of action and its potential effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Benzylphenoxy)-5-chloroaniline in laboratory experiments is that it is relatively easy to synthesize and is widely available. It is also relatively inexpensive, making it a cost-effective reagent for many applications. However, it is not always suitable for certain reactions due to its low solubility in some solvents.
Future Directions
The potential applications of 2-(4-Benzylphenoxy)-5-chloroaniline are still being explored. Some possible future directions include further studies on its antibacterial activity, its potential use as a catalyst in the synthesis of other compounds, and its potential use as a dye-sensitizer in dye-sensitized solar cells. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes.
Scientific Research Applications
2-(4-Benzylphenoxy)-5-chloroaniline has a wide range of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and surfactants. It is also used as a dye sensitizer in dye-sensitized solar cells.
properties
IUPAC Name |
2-(4-benzylphenoxy)-5-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-16-8-11-19(18(21)13-16)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKDBMULJSYXJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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